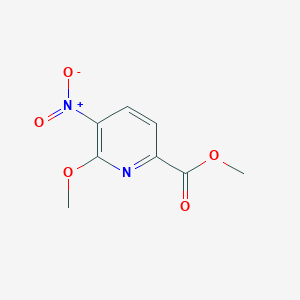
Methyl 6-methoxy-5-nitropyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-methoxy-5-nitropyridine-2-carboxylate is a chemical compound with the molecular formula C8H8N2O5. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a methoxy group at the 6th position, a nitro group at the 5th position, and a carboxylate ester group at the 2nd position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-5-nitropyridine-2-carboxylate typically involves the nitration of methyl 6-methoxy-2-pyridinecarboxylate. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: Methyl 6-methoxy-2-pyridinecarboxylate
Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Conditions: The reaction mixture is cooled to 0-5°C and the nitrating mixture is added slowly to avoid excessive heat generation. The reaction is then allowed to proceed at room temperature for several hours.
Product: this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure safety and efficiency. The reaction conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Methyl 6-methoxy-5-nitropyridine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, treatment with strong bases can lead to the formation of different substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions
Major Products
Reduction: Methyl 6-methoxy-5-aminopyridine-2-carboxylate
Substitution: Various substituted pyridine derivatives
Hydrolysis: 6-Methoxy-5-nitropyridine-2-carboxylic acid
科学研究应用
Methyl 6-methoxy-5-nitropyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and antimicrobial drugs.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of methyl 6-methoxy-5-nitropyridine-2-carboxylate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit specific enzymes or interfere with metabolic pathways, leading to its biological effects. The exact molecular targets and pathways involved vary depending on the context of its use.
相似化合物的比较
Methyl 6-methoxy-5-nitropyridine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-methyl-5-nitropyridine-2-carboxylate: Similar structure but with a methyl group instead of a methoxy group at the 6th position.
Methyl 4-methyl-5-nitropyridine-2-carboxylate: Similar structure but with a methyl group at the 4th position.
2-Methoxy-5-nitropyridine: Lacks the carboxylate ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C8H8N2O5 |
|---|---|
分子量 |
212.16 g/mol |
IUPAC 名称 |
methyl 6-methoxy-5-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C8H8N2O5/c1-14-7-6(10(12)13)4-3-5(9-7)8(11)15-2/h3-4H,1-2H3 |
InChI 键 |
ZBADPQXQJHPZLG-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=N1)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
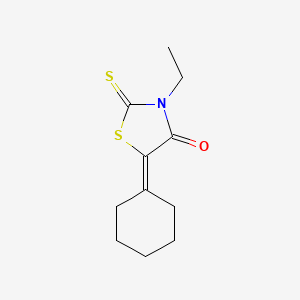
![2-(1,3-Dioxoisoindol-2-YL)-N-[2-({2-[2-(1,3-dioxoisoindol-2-YL)ethanesulfonamido]ethyl}disulfanyl)ethyl]ethanesulfonamide](/img/structure/B15151311.png)
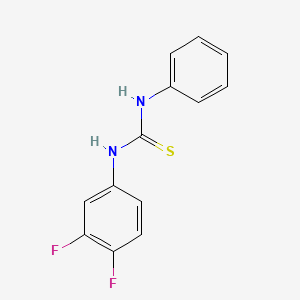
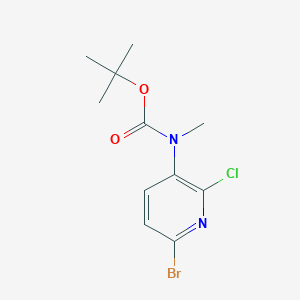
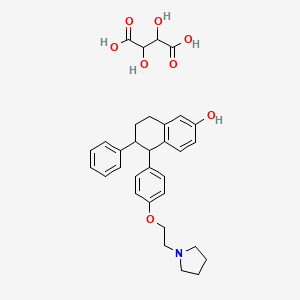
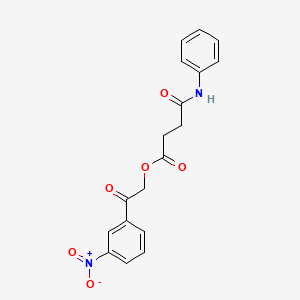
![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)
![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)
![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)

![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
![2-(2,4-Dichlorophenyl)-2-oxoethyl 1-{[(4-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151401.png)
